molecular formula C16H24N4O4S B3007531 Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate CAS No. 369608-67-3

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate

Cat. No. B3007531
CAS RN: 369608-67-3
M. Wt: 368.45
InChI Key: XCQIGWUAGCNXMF-UHFFFAOYSA-N
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Description

The compound Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate is not directly studied in the provided papers. However, the papers do provide insights into similar compounds with potential chemotherapeutic properties. The first paper discusses a compound with a pentyl group and a pyrimidine ring, which shares some structural similarities with the compound . The second paper investigates another pyrimidine derivative with potential anti-diabetic properties . These studies could provide a foundational understanding of the chemical behavior and interactions of related compounds.

Synthesis Analysis

While the synthesis of Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate is not explicitly detailed in the provided papers, the methods used for similar compounds involve vibrational spectroscopy techniques such as FT-IR and FT-Raman to analyze the synthesized molecules . The structural characteristics of these molecules are optimized using density functional theory (DFT), which is likely a relevant technique for the synthesis analysis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using DFT and is supported by XRD results, indicating a reliable approach to understanding the geometry and electronic structure . The HOMO-LUMO analysis and NBO analysis provide a detailed picture of the electronic properties and potential reactive sites of the molecules . These analyses would be pertinent to the molecular structure analysis of Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is inferred from MEP plots, which show regions of electrophilic and nucleophilic reactivity . The presence of functional groups like CN and sulfur atoms in these compounds suggests possible sites for electrophilic attack, which could be extrapolated to the compound of interest. Molecular docking studies indicate how these compounds might interact with biological targets through non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties such as vibrational wave numbers and nonlinear optical behavior are predicted theoretically for the compounds studied . The stability of the molecules is analyzed through hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of the compound under study and its potential applications as a chemotherapeutic agent.

Scientific Research Applications

Synthesis and Biological Activity

Pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate's derivatives show significant potential in organic chemistry, particularly in the synthesis of sulfur- and nitrogen-containing compounds. A study by Farzaliyev et al. (2020) explored new methods for synthesizing thiourea and acetophenone derivatives, demonstrating their physiological properties. These compounds exhibit antioxidant effects, influence biological membranes, and have potential in drug development due to their biological activity (Farzaliyev et al., 2020).

Synthesis of Complex Compounds

In the domain of medicinal chemistry, studies like that of Velikorodov and Shustova (2017) have explored the synthesis of complex organic compounds, which include derivatives of methyl [4-(oxoacetyl)phenyl]carbamate. These syntheses contribute to the development of new pharmaceutical compounds with varied biological activities (Velikorodov & Shustova, 2017).

Asymmetric Synthesis in Pharmaceutical Chemistry

Turks, Huang, and Vogel (2005) demonstrated the application of asymmetric synthesis techniques in the creation of pharmaceutical compounds, such as the stereoheptad corresponding to the C(19)-C(27)-ansa chain of rifamycins. This underscores the chemical's significance in the synthesis of complex, stereochemically precise pharmaceutical ingredients (Turks et al., 2005).

Novel Compound Formation

Research by Nedolya et al. (2018) on transformations of related derivatives under acid catalysis highlights the unexpected formation of novel compounds, showcasing the complex reactions and potential new materials that can be synthesized from this chemical (Nedolya et al., 2018).

properties

IUPAC Name

pentyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-5-6-7-8-24-11(21)9-25-16-17-13-12(20(16)10(2)3)14(22)18-15(23)19(13)4/h10H,5-9H2,1-4H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQIGWUAGCNXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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